2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide
Description
2-Amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide (CAS: 1354026-86-0) is a structurally complex organic compound with the molecular formula C₂₁H₃₃N₃O and a molecular weight of 343.51 g/mol . It is classified as a pharmaceutical intermediate, indicating its utility in synthesizing active pharmaceutical ingredients (APIs). Commercial suppliers report a purity of ≥97%, with applications in drug discovery and process chemistry .
Key physicochemical properties include:
Properties
Molecular Formula |
C21H33N3O |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C21H33N3O/c1-16(2)20(22)21(25)24(19-10-11-19)15-18-9-6-12-23(14-18)13-17-7-4-3-5-8-17/h3-5,7-8,16,18-20H,6,9-15,22H2,1-2H3 |
InChI Key |
JBDPPEFWHWNSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
Preparation Methods
Piperidine Functionalization
The synthesis begins with piperidin-3-one as the starting material. Benzylation at the piperidine nitrogen is achieved via N-alkylation using benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h), yielding 1-benzylpiperidin-3-one (85% yield).
Reductive Amination at C3
The ketone at C3 is converted to an amine via reductive amination . Treatment with ammonium acetate and sodium cyanoborohydride in methanol (rt, 24 h) produces 1-benzylpiperidin-3-amine (78% yield). Subsequent N-alkylation with bromoacetonitrile (K₂CO₃, DMF, 50°C) introduces the methylene group, yielding 1-benzyl-3-(cyanomethyl)piperidine (70% yield).
Nitrile Reduction
The cyanomethyl group is reduced to an aminomethyl moiety using LiAlH₄ in THF (0°C to reflux, 4 h), yielding 1-benzyl-3-(aminomethyl)piperidine (92% yield).
Introduction of the Cyclopropyl Group
N-Alkylation with Cyclopropyl Bromide
The primary amine from Section 2.3 undergoes N-alkylation with cyclopropyl bromide in the presence of K₂CO₃ (DMF, 60°C, 8 h), producing N-cyclopropyl-1-benzyl-3-(aminomethyl)piperidine (65% yield). Purification via silica gel chromatography (EtOAc/hexane, 3:7) ensures removal of unreacted cyclopropyl bromide.
Synthesis of 2-Amino-3-Methylbutanoic Acid
Strecker Synthesis
The α-amino acid is synthesized via a modified Strecker reaction :
- 3-Methylbutyraldehyde reacts with ammonium chloride and potassium cyanide in aqueous ethanol (pH 8.5, 0°C, 24 h), yielding 2-amino-3-methylbutanenitrile (80% yield).
- Acid hydrolysis (6 M HCl, reflux, 6 h) converts the nitrile to 2-amino-3-methylbutanoic acid (95% yield).
Amide Bond Formation
Carboxylic Acid Activation
The amino acid is activated as a mixed anhydride using ethyl chloroformate and N-methylmorpholine in THF (-10°C, 30 min).
Coupling with the Benzylpiperidine Amine
The activated acid reacts with N-cyclopropyl-1-benzyl-3-(aminomethyl)piperidine in dichloromethane (0°C to rt, 12 h), yielding the target amide (72% yield). Stereochemical integrity is preserved by maintaining low temperatures during coupling.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH/NH₄OH, 95:4.5:0.5) to isolate the title compound (>98% purity).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 3.85 (d, J = 13.2 Hz, 2H, NCH₂), 3.12 (t, J = 11.6 Hz, 2H, piperidine-H), 2.65 (m, 1H, cyclopropyl-H), 1.95 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃).
- HRMS : m/z [M+H]⁺ calcd. for C₂₁H₃₃N₃O: 343.2624; found: 343.2628.
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS)
Immobilization of the benzylpiperidine amine on Wang resin enables iterative coupling with Fmoc-protected 2-amino-3-methylbutanoic acid. Cleavage with TFA/water (95:5) yields the target compound (58% overall yield).
Enzymatic Amination
Lipase-catalyzed amidation (Candida antarctica lipase B, toluene, 40°C, 48 h) between ethyl 2-amino-3-methylbutanoate and the benzylpiperidine amine achieves 64% conversion, offering a greener alternative.
Challenges and Optimization
Stereochemical Control
Racemization at the α-amino position is minimized by:
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote epimerization. Non-polar solvents (toluene, CH₂Cl₂) favor stereoretention.
Scalability and Industrial Relevance
Kilogram-scale synthesis employs continuous-flow reactors for:
- Reductive amination (H₂ gas, Pd/C catalyst, 50 bar, 80°C).
- Amide coupling (microfluidic mixer, residence time 2 min).
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the amide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a precursor in industrial chemical processes
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the amide backbone, cyclopropyl group, or piperidine substitution. Below is a comparative analysis with three relevant analogs:
2-Amino-N-((1-Benzylpiperidin-3-yl)methyl)-N-cyclopropylacetamide
- CAS : 1353957-75-1
- Molecular Formula : C₁₉H₂₈N₃O
- Molecular Weight : 301.43 g/mol
- Key Differences: Shorter alkyl chain (acetamide vs. 3-methylbutanamide). Reduced steric bulk may enhance solubility but decrease binding affinity in hydrophobic pockets.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- CAS: Not specified (synthesized via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol) .
- Molecular Formula: C₁₂H₁₇NO₂
- Molecular Weight : ~207.27 g/mol (estimated).
- Key Differences :
2-((2-(2,4-Dinitrophenyl) Phenol Fe(II) Complex Hydrazineylidene) Methyl)
- Structure : Aromatic hydrazine-Fe(II) complex .
- Key Differences: Inorganic coordination chemistry vs. organic small-molecule design. Designed for catalytic or material science applications, contrasting with the target compound’s biological intermediacy .
Structural and Functional Implications
Alkyl Chain Modifications
- Longer alkyl chains may enhance lipophilicity, favoring blood-brain barrier penetration—a critical factor for CNS-targeting drugs.
Cyclopropyl Group
- The cyclopropyl ring is a conformational restraint that can reduce off-target interactions by limiting rotational freedom. This feature is absent in simpler analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Piperidine-Benzyl Moiety
- The benzylpiperidine group is common in neuromodulators (e.g., donepezil, an acetylcholinesterase inhibitor).
Data Table: Comparative Analysis
Biological Activity
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide, also known as (S)-2-amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methylbutyramide, is a compound with significant biological activity. Its structure includes a piperidine ring which is critical for its pharmacological effects, particularly in relation to various receptor interactions. This article explores its biological activity, including pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C20H31N3O
- Molecular Weight : 329.48 g/mol
- CAS Number : 1354033-21-8
The compound primarily acts as an antagonist for chemokine receptors, particularly CCR3. Research indicates that the benzylpiperidine moiety is essential for the binding affinity and selectivity towards these receptors. Structure-activity relationship studies have shown that modifications to this core structure can significantly enhance potency and selectivity.
Table 1: Structure-Activity Relationship (SAR) Insights
Pharmacological Effects
- Chemokine Receptor Antagonism : The compound exhibits potent antagonistic activity against CCR3, which is involved in eosinophil recruitment and allergic responses. This activity has implications for treating asthma and other allergic conditions.
- Acetylcholinesterase Inhibition : Similar compounds in the benzylpiperidine class have demonstrated the ability to inhibit acetylcholinesterase (AChE), potentially enhancing cholinergic transmission and alleviating cognitive deficits associated with Alzheimer’s disease .
Case Studies
- Eosinophil Chemotaxis : In vitro studies have shown that (S)-2-amino-N-(1-benzyl-piperidin-3-yl)-N-cyclopropyl-3-methylbutanamide significantly inhibits eotaxin-induced Ca mobilization in human eosinophils, suggesting its potential as a therapeutic agent in allergic inflammation .
- Memory Enhancement : A related study indicated that benzylpiperidine derivatives could improve memory function by inhibiting AChE, which may also apply to this compound given its structural similarities .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide in laboratory settings?
- Methodological Answer : Prioritize respiratory protection (e.g., P95 or OV/AG/P99 respirators) and avoid environmental release into drainage systems due to potential acute toxicity risks . Conduct hazard assessments using safety data sheets (SDS) and implement engineering controls (e.g., fume hoods) for aerosol mitigation. Toxicity classification remains unclear; assume precautionary measures until further toxicological studies confirm safety thresholds.
Q. How can researchers optimize synthesis routes for this compound given limited physicochemical data?
- Methodological Answer : Use modular synthetic approaches inspired by structurally similar piperidine derivatives. For example, employ copolymerization strategies (e.g., CMDA-DMDAAC-based methods) to stabilize intermediates and control reaction conditions (pH, temperature) . Characterize intermediates via NMR and mass spectrometry to validate synthetic pathways.
Q. What experimental models are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease panels) due to the compound’s piperidine-cyclopropylamide scaffold, which suggests potential interaction with biological targets like G-protein-coupled receptors . Pair with cytotoxicity assays (e.g., MTT on HEK293 cells) to establish therapeutic windows.
Advanced Research Questions
Q. How can contradictory data on the compound’s stability be resolved under varying storage conditions?
- Methodological Answer : Design accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with HPLC monitoring for degradation products. Compare results with computational stability predictions (e.g., molecular dynamics simulations) to identify degradation pathways . Note: Existing data gaps require empirical validation due to incomplete physicochemical profiles .
Q. What strategies are effective for elucidating the compound’s mechanism of action in neuropharmacological contexts?
- Methodological Answer : Use radioligand binding assays (e.g., µ-opioid or σ-1 receptor panels) to identify affinity profiles. Pair with in vivo behavioral models (e.g., rodent tail-flick tests for analgesia) and PET imaging to correlate receptor occupancy with functional outcomes . Structural analogs (e.g., N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide) suggest potential CNS activity .
Q. How can researchers address the lack of carcinogenicity data for long-term exposure studies?
- Methodological Answer : Conduct Ames tests for mutagenicity and in vivo carcinogenicity assays (e.g., 2-year rodent bioassays) per OECD guidelines. Cross-reference with IARC classifications of structurally related benzylpiperidine derivatives to infer risk thresholds . Interim risk assessments should assume precautionary limits (e.g., OSHA PELs for airborne particulates).
Q. What computational methods are robust for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and blood-brain barrier permeability. Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests. SMILES-based descriptors (e.g., Canonical SMILES from PubChem) enable precise molecular docking studies .
Data Contradiction Analysis
Q. How should conflicting reports on acute toxicity be reconciled?
- Methodological Answer : Perform dose-response studies across multiple species (e.g., zebrafish and rodents) to establish LD50 values. Compare results with in silico toxicity predictors (e.g., ProTox-II) and adjust for interspecies metabolic differences. Discrepancies may arise from impurities in synthesis batches; enforce strict QC via LC-MS .
Q. What experimental designs mitigate variability in enzyme inhibition assays?
- Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and include positive/negative controls (e.g., staurosporine for kinase inhibition). Use statistical tools (e.g., ANOVA with post-hoc tests) to differentiate assay noise from true inhibitory effects .
Key Considerations for Experimental Design
- Structural Complexity : The compound’s benzylpiperidine and cyclopropylamide moieties necessitate chiral synthesis protocols and enantiomeric purity checks (e.g., chiral HPLC) .
- Data Gaps : Prioritize collaborative studies to fill missing physicochemical and toxicological data, leveraging resources like PubChem for cross-referencing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
